4-((3,5-Dimethylphenyl)amino)phenol
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Overview
Description
4-((3,5-Dimethylphenyl)amino)phenol is an organic compound with the molecular formula C14H15NO It is characterized by the presence of a phenol group and an amino group attached to a dimethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethylphenyl)amino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a halogenated precursor, such as 4-chlorophenol, reacts with 3,5-dimethylaniline under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylphenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-((3,5-Dimethylphenyl)amino)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethylphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can engage in nucleophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar structure but lacks the dimethyl substitution on the phenyl ring.
4-Nitrophenol: Contains a nitro group instead of an amino group.
4-Hydroxyaniline: Similar structure but without the dimethyl substitution.
Uniqueness
4-((3,5-Dimethylphenyl)amino)phenol is unique due to the presence of both the dimethyl-substituted phenyl ring and the amino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(3,5-dimethylanilino)phenol |
InChI |
InChI=1S/C14H15NO/c1-10-7-11(2)9-13(8-10)15-12-3-5-14(16)6-4-12/h3-9,15-16H,1-2H3 |
InChI Key |
YJRJWQWEUZBGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC=C(C=C2)O)C |
Origin of Product |
United States |
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